Anominine
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Overview
Description
Anominine is an indole diterpenoid compound isolated from the sclerotia of the fungus Aspergillus nomius. It is structurally related to aflavinines and has been shown to possess significant biological activities, including antiviral, anticancer, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of anominine has been achieved through various synthetic routes. One notable method involves the Hajos-Parrish cyclization, which is a landmark in the asymmetric construction of polycarbocyclic natural products. This method uses a proline-mediated intramolecular aldol condensation to achieve high enantiomeric excess . Another method involves the use of an optimized catalyst for enantioselective Robinson annulation, followed by a series of chemoselective transformations .
Industrial Production Methods: Most of the synthetic routes are developed in academic settings and involve multiple steps with specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Anominine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can be carried out using reagents like Eschenmoser salt for alkylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX yields an enone, while reduction with Pd/C results in the corresponding reduced product .
Scientific Research Applications
Anominine has attracted considerable attention in scientific research due to its intriguing structure and biological activities.
Chemistry: In chemistry, this compound serves as a model compound for studying complex natural product synthesis and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its antiviral and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and viruses .
Medicine: In medicine, this compound’s anticancer properties are of particular interest. Researchers are exploring its potential as a lead compound for developing new anticancer drugs .
Industry: In the industry, this compound’s insecticidal properties are being investigated for potential use in pest control .
Mechanism of Action
The mechanism of action of anominine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells and viruses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with the STAT3 signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Aflavinines: These compounds are also isolated from Aspergillus species and share a similar indole diterpenoid structure.
Uniqueness: this compound’s uniqueness lies in its specific structural features, such as the presence of a highly congested decalin ring system with multiple stereocenters. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for synthetic and biological studies .
Properties
Molecular Formula |
C28H39NO |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m1/s1 |
InChI Key |
BSSPRCKKWJRAJZ-LSKARBNJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@]2([C@]1(CCC(=C)[C@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |
Canonical SMILES |
CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |
Synonyms |
nominine |
Origin of Product |
United States |
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